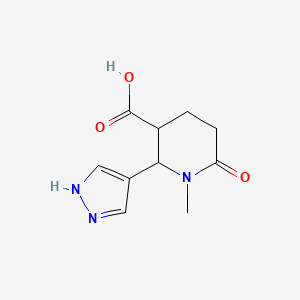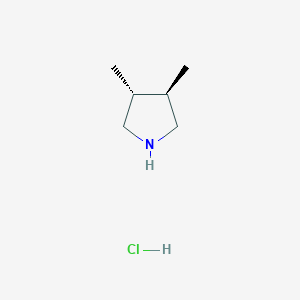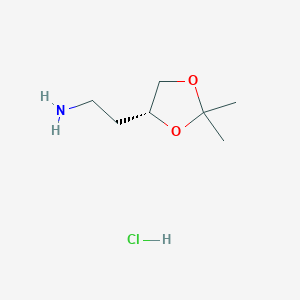
1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring fused with a pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a pyrazole derivative with a piperidine precursor, followed by oxidation and carboxylation, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .
Comparación Con Compuestos Similares
- 1-Methyl-3-pyrazolecarboxylic acid
- 6-Oxo-2-piperidinecarboxylic acid
- 4-Pyrazolylpiperidine derivatives
Uniqueness: 1-Methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperidine ring allows for versatile chemical modifications and a broad range of biological activities .
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
1-methyl-6-oxo-2-(1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-13-8(14)3-2-7(10(15)16)9(13)6-4-11-12-5-6/h4-5,7,9H,2-3H2,1H3,(H,11,12)(H,15,16) |
Clave InChI |
ULUWCGAIZLTHMJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(CCC1=O)C(=O)O)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11789270.png)

![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)




![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)



![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)

![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)
